(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one
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Overview
Description
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a piperidine ring, and a benzyl-methyl-amino substituent. The stereochemistry of the compound is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl chloride and methylamine under basic conditions.
Formation of the Amino-Propanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), thiols (e.g., RSH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, thiolated compounds
Scientific Research Applications
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-1-[®-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one: The enantiomer of the compound, which may exhibit different biological activities.
N-Benzyl-N-methyl-2-piperidinone: A structurally similar compound with a different functional group arrangement.
2-Amino-1-(piperidin-1-yl)-propan-1-one: Lacks the benzyl-methyl-amino substituent, resulting in different chemical and biological properties.
Uniqueness
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one is unique due to its specific stereochemistry and the presence of both the benzyl-methyl-amino group and the piperidine ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(17)16(20)19-10-6-9-15(12-19)18(2)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZIWVGVIOYQRB-ZFWWWQNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@@H](C1)N(C)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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